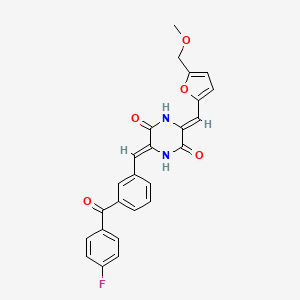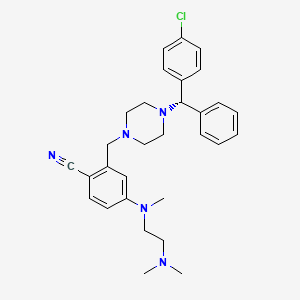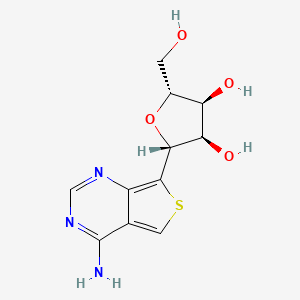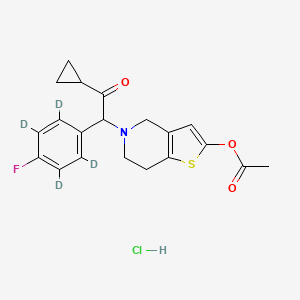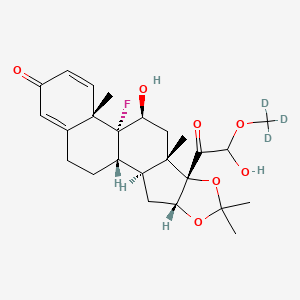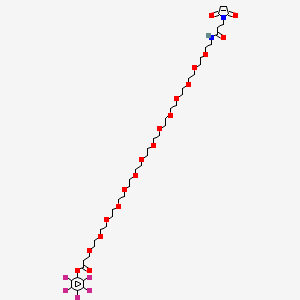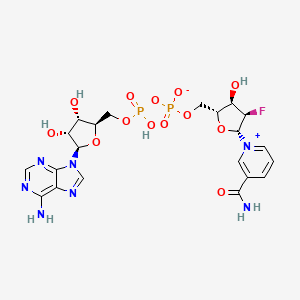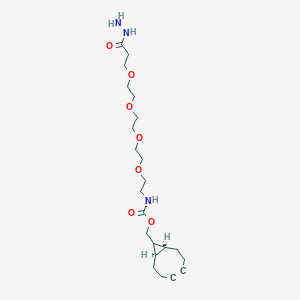
BCN-PEG4-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BCN-PEG4-hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a heterobifunctional compound containing a terminal hydrazide group and a bicyclo[6.1.0]non-4-yne (BCN) group linked through a linear PEG chain. This compound is known for its role in bio-conjugation and click chemistry, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
BCN-PEG4-hydrazide is synthesized through a series of chemical reactions involving the coupling of a BCN group with a PEG chain terminated with a hydrazide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling with Hydrazide: The activated PEG chain is then reacted with hydrazine to form the PEG-hydrazide.
Coupling with BCN: Finally, the PEG-hydrazide is coupled with a BCN derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .
化学反応の分析
Types of Reactions
BCN-PEG4-hydrazide undergoes various chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. .
Substitution Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
SPAAC Reactions: These reactions do not require a catalyst and can proceed under mild conditions.
Hydrazone Formation: This reaction typically occurs under acidic conditions using reagents such as acetic acid
Major Products
CuAAC Reactions: The major products are triazoles formed by the cycloaddition of azides and alkynes.
SPAAC Reactions: The major products are also triazoles, but the reaction is strain-promoted and does not require a catalyst.
Hydrazone Formation: The major products are hydrazones formed by the reaction of hydrazides with aldehydes or ketones
科学的研究の応用
BCN-PEG4-hydrazide has a wide range of applications in scientific research, including:
作用機序
BCN-PEG4-hydrazide exerts its effects through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
類似化合物との比較
BCN-PEG4-hydrazide is unique due to its combination of a BCN group and a PEG4-hydrazide linker. Similar compounds include:
DBCO-PEG4-hydrazide: Contains a dibenzocyclooctyne (DBCO) group instead of a BCN group.
Azido-PEG4-hydrazide: Contains an azide group instead of a BCN group.
Alkyne-PEG4-hydrazide: Contains an alkyne group instead of a BCN group.
The uniqueness of this compound lies in its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a catalyst, making it highly efficient for bio-conjugation applications .
特性
分子式 |
C22H37N3O7 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37N3O7/c23-25-21(26)7-9-28-11-13-30-15-16-31-14-12-29-10-8-24-22(27)32-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,23H2,(H,24,27)(H,25,26)/t18-,19+,20? |
InChIキー |
IYCQJGJIYDHELJ-YOFSQIOKSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
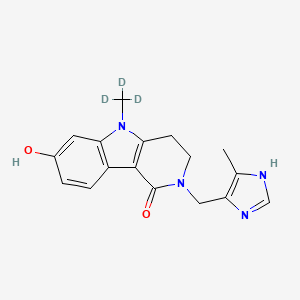
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
